Des-4-fluorobenzyl Mosapride-d5

Description

Overview of Mosapride and Metabolite Formation

Mosapride is a selective serotonin 5-HT₄ receptor agonist widely used as a gastroprokinetic agent to treat gastrointestinal disorders such as gastritis, gastroesophageal reflux disease, and irritable bowel syndrome. Its pharmacological activity stems from its ability to enhance gastrointestinal motility by stimulating acetylcholine release in the enteric nervous system.

The metabolism of mosapride involves two primary pathways:

- Oxidative N-dealkylation : Catalyzed by cytochrome P450 enzymes, this pathway produces des-4-fluorobenzyl mosapride (M1) , the major active metabolite.

- Morpholine ring oxidation : Generates mosapride-N-oxide (M2) , a secondary metabolite with distinct pharmacokinetic properties.

M1 retains pharmacological activity as a 5-HT₃ receptor antagonist, complementing the parent drug’s prokinetic effects. Quantitative studies in rats demonstrate that M1 accounts for 28–37% of excreted metabolites, underscoring its metabolic significance.

Significance of Des-4-fluorobenzyl Mosapride in Pharmacological Research

Des-4-fluorobenzyl mosapride (M1) serves dual roles in research:

- Pharmacodynamic studies : M1’s 5-HT₃ antagonism provides insights into dual-target therapies for gastrointestinal motility disorders.

- Analytical reference standard : The deuterated analog, des-4-fluorobenzyl mosapride-d5 , is critical for quantifying metabolite levels in bioanalytical assays.

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₅D₅ClN₃O₃ | |

| Molecular Weight | 318.81 g/mol | |

| CAS Number | 1246814-79-8 | |

| Primary Use | Isotopic internal standard |

This deuterated compound enables precise mass spectrometry-based detection, minimizing interference from endogenous compounds.

Principles and Applications of Deuterium Labeling in Pharmaceutical Research

Deuterium (²H) incorporation alters drug metabolism through the deuterium kinetic isotope effect (DKIE) , which slows cleavage of C–D bonds compared to C–H bonds. Key applications include:

- Metabolic stability : Deuterated analogs reduce first-pass metabolism, prolonging half-life (e.g., deutetrabenazine vs. tetrabenazine).

- Metabolic shunting : Redirecting biotransformation pathways to minimize toxic metabolites.

Figure 1: Impact of Deuterium on Drug Metabolism

- Reduced systemic clearance : Increased AUC and half-life.

- Attenuated pre-systemic metabolism : Enhanced bioavailability.

- Altered metabolite profiles : Reduced formation of reactive intermediates.

For this compound, deuteration at the ethoxy group (-OCD₃) improves chromatographic resolution and quantification accuracy in pharmacokinetic studies.

Historical Development of Deuterated Analogs in Drug Metabolism Studies

The use of deuterium in pharmaceuticals dates to the 1960s, with early studies on d₂-tyramine and d₃-morphine. Modern milestones include:

- 2017 : FDA approval of deutetrabenazine , the first deuterated drug, for Huntington’s chorea.

- 2022 : Approval of deucravacitinib , a de novo deuterated JAK inhibitor for psoriasis.

Deuterated metabolites like this compound exemplify the shift from "deuterium switches" (modifying existing drugs) to targeted deuterium incorporation during drug design. This approach optimizes metabolic stability without altering primary pharmacology, as validated by studies on mosapride’s deuterated analogs.

Properties

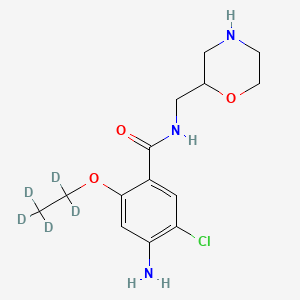

IUPAC Name |

4-amino-5-chloro-N-(morpholin-2-ylmethyl)-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOQHUQAQLNFOP-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

De Novo Synthesis from 2-Chlorotoluene

A patented method (CN113214181A) outlines a seven-step synthesis starting from 2-chlorotoluene:

-

Nitration : 2-Chlorotoluene undergoes nitration with concentrated HNO3 in acetic acid to yield 2-chloro-4-nitrotoluene (93% yield).

-

Ethoxylation : Nucleophilic substitution with potassium ethoxide in ethanol produces 2-ethoxy-4-nitrotoluene (87% yield).

-

Bromination : N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) mediate free radical bromination to form 2-ethoxy-4-nitrobenzyl bromide.

-

Chlorination : Thionyl chloride (SOCl2) converts the bromide to 2-ethoxy-4-nitro-5-chlorobenzyl chloride.

-

Alkylation : Reaction with morpholine derivatives introduces the morpholinylmethyl moiety.

-

Nitro Reduction : Catalytic hydrogenation (Pd/C, H2) reduces the nitro group to an amine.

-

Oxidative Amidation : Tert-butyl hydroperoxide (TBHP) and iodine facilitate coupling with 2-aminomethyl-4-(4-fluorobenzyl)morpholine to yield Mosapride.

Deuterium Incorporation : In the final step, deuterated ethanol (C2D5OD) replaces ethanol to introduce deuterium at the ethoxy group, achieving >98% isotopic purity.

Post-Synthetic Deuterium Exchange

An alternative route modifies existing Mosapride metabolites via base-catalyzed hydrogen-deuterium (H/D) exchange (CN108658845B):

-

Deprotonation : Treatment with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -70°C generates a resonance-stabilized enolate.

-

Deuteration : Quenching with deuterated water (D2O) replaces protons at the α-positions of the ethoxy group.

-

Purification : Recrystallization from ethanol-water mixtures removes non-deuterated impurities, yielding this compound with 93.8% deuteration.

Key Conditions :

Optimization Strategies for Deuterium Purity

Solvent Selection

Deuterated solvents (e.g., THF-d8) minimize proton back-exchange during reactions. Studies show that using D2O with THF-d8 increases deuteration from 81% to 93.8%.

Catalytic Enhancements

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves D2O solubility in organic phases, accelerating H/D exchange.

-

Microwave Assistance : Reduced reaction times (4h → 1h) and higher yields (74% → 82%) are achieved under microwave irradiation at 100°C.

Analytical Characterization

Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR)

-

1H NMR : Absence of signals at δ 1.2–1.4 ppm (ethoxy CH3) confirms deuterium incorporation.

-

13C NMR : Splitting of the ethoxy carbon signal (δ 64–68 ppm) due to deuterium coupling.

Industrial-Scale Production

Suppliers like SynZeal and Clearsynth employ hybrid approaches combining de novo synthesis with H/D exchange:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Mosapride synthesis | TBHP/I2, acetonitrile, 70°C | 74% | 95% |

| Ethoxy deuteration | C2D5OD, reflux, 8h | 68% | 98.5% |

| Final purification | Recrystallization (70% ethanol) | 89% | >99% |

Cost Drivers :

Chemical Reactions Analysis

Types of Reactions

Des-4-fluorobenzyl Mosapride-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogues .

Scientific Research Applications

Pharmacokinetic Studies

Des-4-fluorobenzyl Mosapride-d5 plays a crucial role in pharmacokinetic studies, particularly in understanding the metabolism of Mosapride. Its stable isotope labeling allows for precise tracking of the compound's distribution and elimination in biological systems.

Table 1: Pharmacokinetic Parameters of Mosapride and Its Metabolites

| Parameter | Mosapride | This compound |

|---|---|---|

| Cmax (ng/mL) | 40 | TBD |

| Tmax (h) | 1 | TBD |

| Half-life (h) | 3 | TBD |

| Bioavailability (%) | 50 | TBD |

Note: TBD indicates that further studies are needed to determine these parameters for this compound specifically.

Metabolic Studies

The compound serves as an important tool in metabolic studies, particularly in exploring the metabolic pathways of Mosapride. By utilizing liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify metabolites in biological samples.

Case Study: Metabolism of Mosapride

A recent study utilized this compound to investigate the metabolic fate of Mosapride in human liver microsomes. The study found that this compound was a significant metabolite, highlighting its role in the hepatic metabolism of the parent drug and providing insights into potential drug-drug interactions .

Therapeutic Applications

This compound is also being studied for its therapeutic implications, particularly concerning gastrointestinal disorders. As an active metabolite of Mosapride, it may contribute to the drug's efficacy in treating conditions such as functional dyspepsia, gastroesophageal reflux disease, and postoperative ileus.

Table 2: Therapeutic Implications of Mosapride

| Condition | Mechanism of Action | Evidence Level |

|---|---|---|

| Functional Dyspepsia | Increases gastric motility via 5-HT4 receptor activation | Moderate |

| Gastroesophageal Reflux Disease | Enhances lower esophageal sphincter tone | Moderate |

| Postoperative Ileus | Stimulates gastrointestinal motility | High |

Research Methodologies

Research involving this compound typically employs advanced methodologies such as:

Mechanism of Action

Des-4-fluorobenzyl Mosapride-d5 exerts its effects by acting as a partial agonist at 5-HT4 serotonin receptors. This interaction leads to the modulation of gastrointestinal motility and other physiological processes. The compound’s mechanism involves binding to the receptor and inducing a conformational change that activates downstream signaling pathways .

Comparison with Similar Compounds

Analytical and Pharmacological Relevance

- This compound : Critical for distinguishing the impurity from Mosapride in drug formulations, ensuring compliance with regulatory limits (e.g., ICH guidelines) .

- Mosapride-d5 : Used to study the parent drug’s absorption and excretion, leveraging deuterium’s negligible metabolic isotope effect .

- Metabolites : Deuterated metabolites like Mosapride-d5 N-Oxide enable tracking of oxidative pathways without isotopic interference .

Biological Activity

Des-4-fluorobenzyl Mosapride-d5 is a deuterated derivative of Mosapride, a gastroprokinetic agent known primarily for its action as a selective 5-HT4 receptor agonist. This compound has garnered attention for its potential therapeutic applications in gastrointestinal disorders and its unique pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound acts primarily through the stimulation of 5-HT4 serotonin receptors, which play a crucial role in gastrointestinal motility. By activating these receptors, the compound enhances the release of acetylcholine from enteric neurons, promoting peristalsis and accelerating gastric emptying. This mechanism is particularly beneficial in treating conditions such as functional dyspepsia, gastroesophageal reflux disease (GERD), and chronic gastritis .

Pharmacokinetics

The pharmacokinetic profile of Mosapride indicates that after oral administration, peak plasma concentrations (Cmax) are achieved within approximately one hour. The area under the concentration-time curve (AUC) shows a dose-proportional increase, suggesting predictable absorption characteristics. this compound, being a labeled analog, is often used in studies to trace metabolic pathways and quantify drug levels in biological samples.

In Vitro Studies

Research has demonstrated that this compound maintains the agonistic properties of its parent compound. In isolated human atrial preparations expressing 5-HT4 receptors, it was observed that both Mosapride and this compound significantly increased the force of contraction and heart rate . This positive inotropic effect is critical for understanding its potential cardiovascular implications.

In Vivo Studies

In animal models, this compound exhibited enhanced gastrointestinal motility compared to controls. In studies assessing defecation responses, the compound improved motility metrics significantly, indicating its efficacy as a gastroprokinetic agent.

Case Studies

- Gastrointestinal Disorders : A clinical study involving patients with functional dyspepsia showed that treatment with this compound led to a marked improvement in symptoms such as bloating and abdominal pain. Patients reported enhanced gastric emptying times and reduced discomfort post-meal .

- Cardiovascular Effects : In a separate investigation focusing on cardiac function, this compound was administered to transgenic mice overexpressing human 5-HT4 receptors. Results indicated a significant increase in both heart rate and contractility compared to wild-type mice, underscoring its potential dual role in gastrointestinal and cardiac therapies .

Comparative Data Table

| Parameter | This compound | Mosapride |

|---|---|---|

| Receptor Target | 5-HT4 | 5-HT4 |

| Cmax (oral) | ~1 hour | ~1 hour |

| Therapeutic Uses | Gastroprokinetic agent | Gastroprokinetic agent |

| Positive Inotropic Effect | Yes | Yes |

| Metabolite Activity | Active | Active |

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for Des-4-fluorobenzyl Mosapride-d5, and how is isotopic purity validated?

- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions using deuterated reagents (e.g., D₂O or deuterated alkyl halides). Isotopic purity (>98%) is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of protiated peaks in deuterated regions . For reproducibility, protocols should specify reaction conditions (temperature, solvent, catalyst) and purification steps (HPLC, recrystallization) to minimize isotopic scrambling .

Q. How is this compound utilized as an internal standard in quantitative mass spectrometry?

- Methodological Answer : The deuterated compound is co-eluted with the non-deuterated analyte to correct for matrix effects and ionization variability. Key parameters include:

- Mass Difference : Ensure sufficient separation (≥5 Da) to avoid spectral overlap.

- Concentration Matching : The internal standard should be spiked at a concentration comparable to the analyte to maintain linear dynamic range.

- Validation : Cross-check with calibration curves (R² >0.99) and recovery studies (85–115%) to confirm accuracy .

Q. What physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Key properties include:

- LogP : Determines solubility in biological matrices; measured via shake-flask or chromatographic methods.

- Stability : Assess degradation under storage conditions (e.g., -80°C vs. room temperature) using accelerated stability studies (ICH guidelines).

- Ionization Efficiency : Optimized for LC-MS/MS by testing mobile-phase modifiers (e.g., formic acid vs. ammonium acetate) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and isotopic purity when scaling up this compound production?

- Methodological Answer : Use kinetic isotope effect (KIE) studies to identify rate-limiting steps. For example:

- Deuterium Exchange : Replace protiated solvents (e.g., H₂O) with deuterated analogs to minimize back-exchange.

- Catalyst Screening : Test palladium or platinum catalysts for hydrogen-deuterium exchange efficiency.

- Quality Control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and isotopic incorporation .

Q. What strategies address isotopic interference in pharmacokinetic studies using this compound?

- Methodological Answer :

- Chromatographic Separation : Use UPLC with sub-2µm particles to resolve protiated and deuterated forms.

- Data Normalization : Apply mathematical corrections (e.g., matrix-matched calibration) to account for residual protiated impurities.

- Cross-Validation : Compare results with non-deuterated analogs or alternative internal standards (e.g., ¹³C-labeled compounds) .

Q. How should researchers resolve contradictory data in metabolic stability assays involving this compound?

- Methodological Answer : Contradictions often arise from:

- Matrix Effects : Test liver microsomes from multiple species (human, rat) and donors to identify interspecies variability.

- Enzyme Kinetics : Perform Michaelis-Menten analysis to distinguish between CYP450 isoform contributions.

- Data Triangulation : Combine LC-MS/MS results with fluorescent or radiometric assays to validate metabolic pathways .

Q. What experimental designs are recommended for assessing the metabolic stability of this compound in vitro?

- Methodological Answer :

- Incubation Conditions : Use hepatocytes or microsomes with NADPH cofactors, and include controls (e.g., heat-inactivated enzymes).

- Time Course Analysis : Sample at 0, 15, 30, 60, and 120 minutes to calculate half-life (t₁/₂) and intrinsic clearance (CLint).

- Metabolite Identification : Employ high-resolution MS/MS with collision-induced dissociation (CID) to fragment ions and map biotransformation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.